Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
Overview
Description
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of 2-methylaziridine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of the sulfonyl group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.
Oxidation: Forms sulfonyl aziridines.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but contains an ethenyl group instead of a methyl group.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-, (2R)-: Contains a methylethenyl group, offering different reactivity and applications.
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-dipropyl-, (2R,3S)-rel-: Features additional propyl groups, affecting its physical and chemical properties.
Uniqueness
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its specific chiral center and the presence of the sulfonyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-BFHBGLAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428303 | |
Record name | AC1OGRHF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177971-32-3 | |
Record name | AC1OGRHF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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